2-Amino-4-(1,3-benzodioxol-5-yl)-1-(3-chloro-4-methylphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
Description
2-AMINO-4-(2H-1,3-BENZODIOXOL-5-YL)-1-(3-CHLORO-4-METHYLPHENYL)-7,7-DIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBONITRILE is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Properties
Molecular Formula |
C26H24ClN3O3 |
|---|---|
Molecular Weight |
461.9 g/mol |
IUPAC Name |
2-amino-4-(1,3-benzodioxol-5-yl)-1-(3-chloro-4-methylphenyl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C26H24ClN3O3/c1-14-4-6-16(9-18(14)27)30-19-10-26(2,3)11-20(31)24(19)23(17(12-28)25(30)29)15-5-7-21-22(8-15)33-13-32-21/h4-9,23H,10-11,13,29H2,1-3H3 |
InChI Key |
YBXVHWQHLNWKQH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C(C(=C2N)C#N)C4=CC5=C(C=C4)OCO5)C(=O)CC(C3)(C)C)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the quinoline core: This can be achieved through a Povarov reaction, which involves the condensation of an aniline derivative with an aldehyde and an alkene.
Functionalization of the quinoline core: Introduction of the benzodioxole and chloromethylphenyl groups can be done through nucleophilic substitution reactions.
Final modifications:
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and minimize cost. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the chloro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the benzodioxole moiety.
Reduction: Alcohol derivatives of the quinoline core.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
The compound is studied for its potential as a building block in organic synthesis, particularly in the development of new pharmaceuticals.
Biology
In biological research, the compound may be investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine
The compound could be explored for its therapeutic potential in treating diseases such as cancer, due to its complex structure and potential biological activity.
Industry
In the industrial sector, the compound might be used in the development of new materials or as a precursor in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, it could interact with enzymes or receptors, modulating their activity through binding interactions. The exact molecular targets and pathways would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Quinoline derivatives: These include compounds like chloroquine and quinine, which are known for their antimalarial activity.
Benzodioxole derivatives: Compounds like piperonyl butoxide, which is used as a pesticide synergist.
Uniqueness
The uniqueness of 2-AMINO-4-(2H-1,3-BENZODIOXOL-5-YL)-1-(3-CHLORO-4-METHYLPHENYL)-7,7-DIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBONITRILE lies in its complex structure, which combines multiple functional groups and aromatic systems, potentially leading to diverse biological activities and applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
